2-(4-bromo-2,5-dimethylphenoxy)-N-cyclohexylacetamide
Description
2-(4-bromo-2,5-dimethylphenoxy)-N-cyclohexylacetamide is an organic compound characterized by the presence of a bromo-substituted dimethylphenoxy group attached to an acetamide moiety, which is further linked to a cyclohexyl group
Properties
IUPAC Name |
2-(4-bromo-2,5-dimethylphenoxy)-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-11-9-15(12(2)8-14(11)17)20-10-16(19)18-13-6-4-3-5-7-13/h8-9,13H,3-7,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKZETSXKLIYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-bromo-2,5-dimethylphenol and cyclohexylamine.
Step 1 Formation of 2-(4-bromo-2,5-dimethylphenoxy)acetic acid:
Step 2 Amidation:
Industrial Production Methods
In an industrial setting, the synthesis of 2-(4-bromo-2,5-dimethylphenoxy)-N-cyclohexylacetamide would follow similar steps but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. The use of solvents and reagents would be optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Reaction: The bromo group in the compound can undergo nucleophilic substitution reactions.
Reagents: Common nucleophiles include amines, thiols, and alkoxides.
Products: Substitution of the bromo group with the nucleophile.
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Oxidation Reactions
Reaction: The phenoxy group can be oxidized under strong oxidative conditions.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidized derivatives of the phenoxy group.
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Reduction Reactions
Reaction: The amide group can be reduced to an amine.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4).
Products: Corresponding amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromo-2,5-dimethylphenoxy)-N-cyclohexylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the bromo and cyclohexyl groups can influence its interaction with biological targets, making it a candidate for drug development studies.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics imparted by the bromo and cyclohexyl groups.
Mechanism of Action
The mechanism by which 2-(4-bromo-2,5-dimethylphenoxy)-N-cyclohexylacetamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The bromo group can participate in halogen bonding, while the cyclohexyl group can influence the compound’s hydrophobic interactions and overall binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2,5-dimethylphenoxy)-N-cyclohexylacetamide: Similar structure but with a chloro group instead of a bromo group.
2-(4-bromo-2,5-dimethylphenoxy)-N-phenylacetamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-(4-bromo-2,5-dimethylphenoxy)-N-methylacetamide: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
2-(4-bromo-2,5-dimethylphenoxy)-N-cyclohexylacetamide is unique due to the combination of the bromo-substituted phenoxy group and the cyclohexylacetamide moiety. This combination imparts specific chemical and physical properties that can be exploited in various applications, distinguishing it from its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
